11-Keto-beta-boswellic acid
CAS No.: 17019-92-0
Cat. No.: VC21348622
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17019-92-0 |
---|---|
Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | 3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
Standard InChI | InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34) |
Standard InChI Key | YIMHGPSYDOGBPI-UHFFFAOYSA-N |
Isomeric SMILES | CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)O)C)C)C2C1C)C)C |
SMILES | CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Canonical SMILES | CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Melting Point | 190 - 191 °C |
Chemical Properties and Structure
11-Keto-beta-boswellic acid is a pentacyclic triterpene characterized by a complex molecular structure. Its chemical and physical properties are essential for understanding its biological behavior and potential therapeutic applications.
Physicochemical Properties
11-Keto-beta-boswellic acid is classified as a pentacyclic triterpenoid with the molecular formula C₃₀H₄₆O₄ and a molecular weight of 470.68 g/mol . It is identified by the CAS number 17019-92-0. KBA appears as a white solid at room temperature with specific melting and boiling points that influence its stability and handling characteristics.
Table 1: Chemical and Physical Properties of 11-Keto-beta-boswellic Acid
Property | Value |
---|---|
Chemical Formula | C₃₀H₄₆O₄ |
Molecular Weight | 470.68 g/mol |
CAS Number | 17019-92-0 |
Melting Point | 190-192°C |
Boiling Point | 591.8±50.0°C (Predicted) |
Density | 1.14±0.1 g/cm³ (Predicted) |
pKa | 4.46±0.70 (Predicted) |
LogP | 7.100 (estimated) |
Physical Appearance | White solid |
KBA demonstrates distinct solubility characteristics that impact its bioavailability and pharmaceutical formulation. It is highly lipophilic, as indicated by its LogP value of approximately 7.100, explaining its poor water solubility but good solubility in organic solvents .
Table 2: Solubility Profile of 11-Keto-beta-boswellic Acid
Solvent | Solubility |
---|---|
Water | Insoluble |
Ethanol | ≤5 mg/ml |
DMSO | 25 mg/ml |
Dimethyl formamide | 25 mg/ml |
These solubility characteristics present challenges for drug delivery and bioavailability, prompting research into advanced formulation strategies to enhance its therapeutic potential.
Source and Extraction
11-Keto-beta-boswellic acid is primarily sourced from the oleo-gum resin of Boswellia species, particularly Boswellia serrata, commonly known as Indian frankincense or "Salai guggal" in Ayurvedic medicine.
Natural Sources
KBA occurs naturally in the gum resin of various Boswellia species, with Boswellia serrata being the most well-studied source . This tree, native to India, has been valued for its medicinal properties for thousands of years. The resin is harvested by making incisions in the tree trunk, allowing the resin to seep out and harden. This traditional harvesting method has been practiced for centuries and remains largely unchanged in regions where these trees are indigenous.
Extraction and Purification
The extraction of KBA from Boswellia resin typically involves sophisticated chromatographic techniques. The resin is first processed through solvent extraction using ethanol, methanol, or other organic solvents. The resulting crude extract undergoes further purification steps, including various chromatographic methods such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . These techniques allow for the isolation of KBA from other boswellic acids and compounds present in the resin.
Commercial preparations often standardize the content of KBA and its acetylated derivative, 3-acetyl-11-keto-β-boswellic acid (AKBA), which also possesses significant biological activity . These standardized extracts typically contain specific percentages of active compounds to ensure consistent efficacy in therapeutic applications.
Biological Activities
11-Keto-beta-boswellic acid exhibits diverse biological activities that have been extensively studied in cellular and animal models. Its pharmacological profile makes it a promising candidate for various therapeutic applications.
Anti-inflammatory Properties
KBA demonstrates potent anti-inflammatory activity through multiple mechanisms. One of the primary modes of action is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are key mediators of inflammatory responses . Unlike many anti-inflammatory agents, KBA is a non-redox, specific inhibitor of 5-LOX, making it unique in its mechanism.
In experimental studies, KBA concentration-dependently decreased the formation of leukotriene B4 and other 5-LOX products from endogenous arachidonic acid in rat peritoneal neutrophils . This inhibition occurred without significant effects on 12-lipoxygenase and cyclooxygenase activities, indicating specificity in its anti-inflammatory action.
Furthermore, KBA has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects.
Antioxidant Effects
KBA exhibits significant antioxidant properties by reducing oxidative stress markers and enhancing cellular antioxidant defense systems. Research has demonstrated that KBA treatment decreases malondialdehyde levels, a marker of lipid peroxidation, while increasing the expression of antioxidant enzymes .
One noteworthy mechanism is the activation of nuclear factor erythroid-2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins . This activation leads to increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), providing protection against oxidative damage.
In vascular tissues, KBA has been shown to attenuate oxidative stress and improve vascular function by reducing reactive oxygen species (ROS) levels and preserving endothelial integrity . This antioxidant activity contributes to its protective effects in conditions characterized by increased oxidative stress.
Anti-cancer Activities
KBA has demonstrated promising anti-cancer properties in various experimental models. It exerts cytotoxic effects on several cancer cell lines, including breast, ovarian, and colorectal cancer cells, with specific IC50 values indicating its potency .
Table 3: Anti-cancer Activity of 11-Keto-beta-boswellic Acid
Cancer Cell Line | IC50 Value |
---|---|
MCF-7 (Human breast adenocarcinoma) | 35.8 μM |
A2780 (Cis-platin resistant ovarian cancer cells) | 37.9 μM |
The anti-cancer mechanisms of KBA include the induction of apoptosis through multiple pathways. In colon cancer HT-29 cells, KBA triggers apoptosis via a pathway dependent on caspase-8 activation but independent of Fas/Fas ligand interaction . In prostate cancer cells, it induces apoptosis through a death receptor 5-mediated pathway .
Additionally, KBA modulates the expression of microRNAs, including the let-7 and miR-200 families, which are important regulators of gene expression in cancer cells . This modulation contributes to its anti-tumor effects by influencing cellular proliferation, differentiation, and apoptosis.
Neuroprotective Effects
KBA exhibits neuroprotective properties, particularly in models of cerebral ischemia. In experimental studies, KBA treatment significantly reduced infarct volumes and apoptotic cell death while improving neurological scores in rats subjected to cerebral ischemia-reperfusion injury .
The neuroprotective mechanism involves the activation of the Nrf2/HO-1 pathway, which enhances cellular resistance to oxidative stress-induced damage . This activation provides protection against ischemic injury by reducing oxidative damage and promoting cell survival.
Recent research has also explored the synergistic effects of KBA with other natural compounds, such as Z-Guggulsterone (Z-GS), in the context of ischemic stroke . Single-cell transcriptomics analysis revealed that the combination synergistically regulates inflammatory reactions in microglia and cellular metabolism and ferroptosis in astrocytes, with Spp1 identified as a potential hub target .
Molecular Mechanisms of Action
The biological activities of 11-Keto-beta-boswellic acid are mediated through various molecular pathways and signaling mechanisms that contribute to its therapeutic effects.
Modulation of the TGF-β1/Smad3 Pathway
KBA has been shown to modulate the transforming growth factor-beta 1 (TGF-β1)/Smad3 signaling pathway, which plays a crucial role in fibrosis and tissue remodeling . In experimental models of hypertension, KBA treatment significantly reduced the expression of TGF-β1 and Smad3, as evidenced by immunofluorescence and immunohistochemical studies .
This modulation of the TGF-β1/Smad3 pathway contributes to the anti-fibrotic effects of KBA, particularly in vascular tissues. By inhibiting this pathway, KBA attenuates profibrotic mechanisms and improves vascular remodeling, maintaining vascular structure and function .
Regulation of NF-κB Signaling
KBA influences the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and gene expression . Treatment with KBA reduces the levels of phosphorylated NF-κB (p65), thereby inhibiting the activation and nuclear translocation of this transcription factor .
The inhibition of NF-κB signaling leads to decreased expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes involved in inflammatory processes. This mechanism contributes to the broad anti-inflammatory effects of KBA observed in various experimental models.
Activation of Nrf2/HO-1 Pathway
KBA activates the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a major cellular defense mechanism against oxidative stress . Activation of this pathway leads to increased expression of antioxidant enzymes and cytoprotective proteins, enhancing cellular resistance to oxidative damage.
In models of cerebral ischemia, KBA treatment increases the protein expression of Nrf2 and HO-1 in brain tissues, contributing to its neuroprotective effects against oxidative stress-induced injury . This activation of the Nrf2/HO-1 pathway represents an important mechanism underlying the antioxidant and cytoprotective properties of KBA.
Therapeutic Applications
The diverse biological activities and molecular mechanisms of 11-Keto-beta-boswellic acid suggest potential therapeutic applications in various pathological conditions.
Inflammatory Disorders
KBA shows promise in the management of inflammatory disorders, particularly those characterized by chronic inflammation. Its specific inhibition of 5-LOX and downregulation of pro-inflammatory mediators make it a candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In experimental models of collagen-induced arthritis, Boswellia extracts containing KBA significantly reduced the arthritic index, paw volume, and joint inflammation, comparable to the effects of celecoxib, a standard anti-inflammatory drug . These findings suggest potential applications in arthritic conditions, where KBA may provide relief with potentially fewer side effects compared to conventional treatments.
Cardiovascular Disorders
KBA demonstrates protective effects in cardiovascular disorders, particularly those involving vascular remodeling and hypertension. By attenuating oxidative stress and modulating the TGF-β1/Smad3 pathway, KBA improves vascular structure and function in experimental models of hypertension .
Treatment with KBA has been shown to restore vascular wall parameters and improve vascular reactivity, suggesting potential benefits in conditions characterized by vascular dysfunction . These effects may be particularly relevant in hypertension and other cardiovascular disorders where vascular remodeling contributes to disease progression.
Neurodegenerative Disorders
The neuroprotective properties of KBA suggest potential applications in neurodegenerative disorders and cerebrovascular conditions. In models of cerebral ischemia, KBA treatment reduces infarct volumes and improves neurological outcomes through the activation of the Nrf2/HO-1 pathway .
Recent research has explored the synergistic effects of KBA with other compounds, such as Z-Guggulsterone, in the context of ischemic stroke . Single-cell transcriptomics analysis has revealed mechanisms involving the regulation of inflammatory reactions in microglia and cellular metabolism in astrocytes, providing insights into potential therapeutic strategies for cerebrovascular disorders .
Cancer Therapy
KBA exhibits anti-cancer activities in various experimental models, suggesting potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells through multiple mechanisms, including caspase-8 activation and death receptor 5-mediated pathways, makes it a candidate for adjunctive cancer treatment .
Studies have shown that KBA inhibits the growth of various cancer cell lines, including breast, ovarian, and colorectal cancer cells, with specific IC50 values indicating its potency . Additionally, KBA modulates the expression of microRNAs involved in cancer progression, further contributing to its anti-tumor effects .
While clinical evidence for KBA in cancer therapy is still limited, preclinical findings suggest potential applications in specific cancer types, possibly in combination with conventional treatments to enhance efficacy or reduce side effects.
Current Research and Future Directions
Research on 11-Keto-beta-boswellic acid continues to evolve, with ongoing investigations into its mechanisms, formulations, and potential therapeutic applications.
Advanced Formulations
Due to the poor water solubility of KBA, significant research efforts are focused on developing advanced formulations to enhance its bioavailability and therapeutic efficacy. Various approaches, including nanoparticle-based delivery systems, liposomal formulations, and chemical modifications, are being explored to overcome the limitations associated with its physicochemical properties.
Improved formulations may enhance the absorption and systemic distribution of KBA, potentially leading to more effective therapeutic outcomes in various conditions. This represents an important area of ongoing research with implications for the clinical application of KBA-based interventions.
Synergistic Combinations
Recent research has explored the synergistic effects of KBA with other natural compounds, such as Z-Guggulsterone, in various pathological conditions . The identification of synergistic combinations may lead to enhanced therapeutic efficacy and potentially broader applications in complex disorders.
Single-cell transcriptomics and other advanced analytical approaches are being employed to elucidate the mechanisms underlying these synergistic effects, providing insights into molecular targets and pathways that may be exploited for therapeutic purposes . This research direction may lead to the development of combination therapies with improved efficacy and safety profiles.
Clinical Translation
While preclinical studies have demonstrated the therapeutic potential of KBA in various conditions, clinical translation remains a challenge. Future research should focus on well-designed clinical trials to evaluate the safety, efficacy, and optimal dosing of KBA-based interventions in specific patient populations.
Additionally, further investigation into the pharmacokinetics, metabolism, and potential drug interactions of KBA is essential for its successful clinical application. This includes studies on absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential interactions with commonly used medications.
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